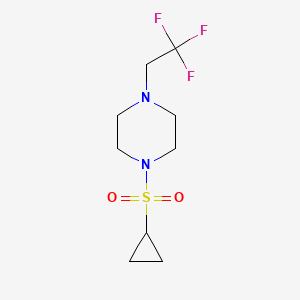

1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Description

Properties

IUPAC Name |

1-cyclopropylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2S/c10-9(11,12)7-13-3-5-14(6-4-13)17(15,16)8-1-2-8/h8H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQILGPFCBRGSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperazine with cyclopropylsulfonyl chloride and 2,2,2-trifluoroethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

JAK Inhibition

One of the most significant applications of 1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is as a selective inhibitor of Janus kinase 1 (JAK1). JAK1 plays a crucial role in various signaling pathways associated with immune response and inflammation. The inhibition of JAK1 has been linked to therapeutic benefits in several conditions:

- Autoimmune Diseases : Selective JAK1 inhibitors are being investigated for their effectiveness in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. By blocking JAK1, these compounds can reduce inflammation without affecting other JAK family members, potentially minimizing side effects .

- Cancer Treatment : The modulation of JAK1 activity may also contribute to cancer therapies by disrupting tumor-promoting signaling pathways. Compounds that selectively inhibit JAK1 can potentially enhance the efficacy of existing cancer treatments .

Neuropharmacology

Research indicates that derivatives of piperazine compounds can exhibit neuroprotective properties. The unique structure of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as:

- Anxiety Disorders : Studies suggest that piperazine derivatives can modulate serotonin receptors, which play a role in mood regulation .

- Cognitive Disorders : There is ongoing research into the potential use of this compound in improving cognitive function or mitigating neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies have suggested that compounds similar to this compound may possess antimicrobial properties. This could make them useful in developing new antibiotics or antifungal agents.

Case Study 1: JAK1 Inhibition in Psoriasis

In a study involving an imiquimod-induced psoriasis mouse model, compounds exhibiting selective inhibition of JAK1 demonstrated a reduction in cumulative psoriasis scores and body weight changes associated with the disease. This highlights the potential therapeutic application of this compound in managing psoriasis through targeted JAK inhibition .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group can form covalent bonds with active site residues, while the trifluoroethyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Key Observations :

- Aromatic Sulfonyl (BL16188): Enhances π-π stacking but may increase susceptibility to oxidative metabolism. Trifluoromethylsulfonyl (): Strong electron-withdrawing effects likely enhance electrophilic reactivity, useful in acaricidal applications .

- Trifluoroethyl Substituent :

- The 2,2,2-trifluoroethyl group in the target compound and BL16188 increases lipophilicity (logP) and resistance to enzymatic degradation, a feature shared with dopamine transporter ligands like GBR 12909 .

Biological Activity

1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring with a cyclopropylsulfonyl group and a trifluoroethyl substituent. These modifications enhance its lipophilicity and stability, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The cyclopropylsulfonyl moiety can form covalent bonds with active site residues of enzymes, potentially inhibiting their activity.

- Receptor Binding : The trifluoroethyl group enhances binding affinity through hydrophobic interactions with receptor sites. This property is crucial for modulating neurotransmitter systems.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, including:

- Antidepressant Effects : Studies have shown that piperazine derivatives can influence serotonin reuptake mechanisms, suggesting potential antidepressant properties.

- Antimicrobial Activity : Preliminary investigations reveal that similar piperazine compounds possess antimicrobial properties, warranting further exploration in this area.

- Cancer Research : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted, indicating potential applications in oncology.

Case Studies

- Inhibition of GlyT1 : A study highlighted the role of similar piperazine compounds in inhibiting the glycine transporter 1 (GlyT1), which is implicated in various neuropsychiatric disorders. The introduction of the cyclopropylsulfonyl group significantly enhanced inhibitory potency compared to other derivatives .

- Antimicrobial Screening : Another research effort evaluated the antimicrobial efficacy of piperazine derivatives against various bacterial strains. Results indicated that compounds with sulfonyl substitutions exhibited enhanced antibacterial activity .

Data Table: Summary of Biological Activities

Q & A

What are the established synthetic protocols for 1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, and how can researchers optimize reaction parameters such as solvent selection and temperature?

Answer:

The synthesis typically involves sequential nucleophilic substitution reactions. For example:

React 1-(cyclopropylsulfonyl)piperazine with 2,2,2-trifluoroethyl bromide in an aprotic solvent (e.g., DCM or acetonitrile).

Use a base like N,N-diisopropylethylamine (DIPEA, 1.5–2.0 equivalents) to deprotonate the piperazine nitrogen and facilitate alkylation.

Optimize yield (60–80%) by maintaining temperatures between 0°C and 25°C to suppress side reactions like over-alkylation.

Monitor reaction progress via TLC or HPLC-MS .

Key Parameters:

- Solvent polarity : Aprotic solvents minimize hydrolysis of sulfonyl groups.

- Stoichiometry : Excess trifluoroethylating agent (1.2–1.5 equivalents) ensures complete substitution.

- Reaction time : 12–24 hours under nitrogen atmosphere .

Which purification methods are most effective for isolating this compound from polar byproducts?

Answer:

- Flash Chromatography : Use silica gel with a gradient of 5–10% methanol in DCM to resolve the target compound (Rf ~0.3–0.4) from polar impurities.

- Recrystallization : Dissolve crude product in hot ethanol (80°C) and slowly add water to induce crystallization (yield: 70–85%, purity >95%) .

- HPLC Prep : Reverse-phase C18 column with acetonitrile/water (70:30) for high-purity isolation (>99%) if crystalline forms are challenging .

How can spectroscopic techniques confirm the structural integrity of this compound?

Answer:

- ¹H NMR :

- Cyclopropyl protons: δ 0.8–1.2 ppm (multiplet, 4H).

- Trifluoroethyl group: δ 3.1–3.3 ppm (quartet, 2H, J = 10 Hz).

- Piperazine backbone: δ 2.5–3.0 ppm (broad, 8H) .

- ¹⁹F NMR : Single peak at δ -70 to -72 ppm (CF₃ group).

- HRMS : Exact mass calculated for C₉H₁₄F₃N₂O₂S: 278.0671 (observed ±2 ppm) .

What in vitro assays are recommended to evaluate biological activity, such as kinase inhibition or antimicrobial effects?

Answer:

- Kinase Inhibition :

- Use ADP-Glo™ assay with recombinant tyrosine kinases (e.g., EGFR, VEGFR2) at 1–10 µM compound concentration.

- IC₅₀ values <1 µM suggest strong inhibition potential .

- Antimicrobial Screening :

- Broth microdilution (CLSI guidelines) against S. aureus (Gram-positive) and E. coli (Gram-negative).

- MIC values <25 µg/mL indicate significant activity .

How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropylsulfonyl group?

Answer:

- Analog Synthesis : Replace cyclopropyl with methyl, phenyl, or tert-butyl groups.

- Biological Testing : Compare IC₅₀ values in kinase assays.

- Cyclopropyl analogs show 3–5× higher potency than methyl derivatives due to enhanced hydrophobic interactions .

- Computational Analysis : Molecular docking (AutoDock Vina) identifies π-alkyl interactions between cyclopropyl and kinase hydrophobic pockets .

What strategies resolve contradictions in biological activity data across assay platforms?

Answer:

- Assay Standardization :

- Use identical cell lines (e.g., HEK293 for kinase assays) and serum-free media to eliminate confounding factors.

- Orthogonal Validation :

- Confirm cytotoxicity via both MTT and ATP-based luminescence assays.

- Statistical analysis (two-way ANOVA) identifies outliers due to assay-specific artifacts .

How can metabolic stability be assessed in preclinical studies?

Answer:

- Microsomal Incubation :

- CYP Inhibition Screening :

What computational methods predict the compound’s binding mode to target proteins?

Answer:

- Molecular Dynamics (MD) :

- Simulate binding to EGFR (PDB: 1M17) for 100 ns using GROMACS.

- Stable hydrogen bonds (<3.0 Å) between sulfonyl oxygen and Lys721 indicate strong binding .

- Pharmacophore Modeling :

- Define features (hydrogen bond acceptor, hydrophobic region) using Schrödinger Phase. Match to kinase ATP-binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.